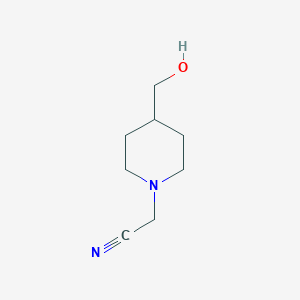
2-(4-(Hydroxymethyl)piperidin-1-yl)acetonitrile
概要
説明
2-(4-(Hydroxymethyl)piperidin-1-yl)acetonitrile is a chemical compound that features a piperidine ring substituted with a hydroxymethyl group and an acetonitrile group. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Hydroxymethyl)piperidin-1-yl)acetonitrile typically involves the reaction of piperidine derivatives with appropriate reagents. One common method includes the reaction of 4-(hydroxymethyl)piperidine with acetonitrile under controlled conditions . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques such as crystallization and chromatography ensures the production of high-purity this compound .
化学反応の分析
Types of Reactions
2-(4-(Hydroxymethyl)piperidin-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation catalysts are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
2-(4-(Hydroxymethyl)piperidin-1-yl)acetonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(4-(Hydroxymethyl)piperidin-1-yl)acetonitrile involves its interaction with specific molecular targets. The hydroxymethyl and nitrile groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, modulating their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
- 4-(Hydroxymethyl)piperidine
- 2-(Hydroxymethyl)piperidine
- 4-(Methoxymethyl)piperidine
Uniqueness
2-(4-(Hydroxymethyl)piperidin-1-yl)acetonitrile is unique due to the presence of both hydroxymethyl and nitrile groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in synthetic chemistry and drug development .
生物活性
2-(4-(Hydroxymethyl)piperidin-1-yl)acetonitrile, also known by its CAS number 654663-53-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a hydroxymethyl group and an acetonitrile functional group. This structure is significant as it influences the compound's interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the context of cancer research.
Antiproliferative Activity
A study focusing on a series of compounds related to this compound demonstrated significant antiproliferative effects against various cancer cell lines. Specifically, derivatives containing the hydroxymethylpiperidine moiety showed broad-spectrum activity:
- Cell Lines Tested : SK-MEL-5 (melanoma), 786-0, A498 (renal cancer), RXF 393, and MDA-MB-468 (breast cancer).
- Results : Compounds exhibited high mean percentage inhibition values at a concentration of 10 µM, with some derivatives causing lethal effects rather than mere inhibition .
Enzyme Inhibition
The compound's structure suggests potential interactions with enzymes such as cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. Inhibition of these enzymes could lead to disrupted cell cycle progression and subsequent cancer cell death .
Study on Derivatives
A noteworthy study synthesized various derivatives of compounds featuring the hydroxymethylpiperidine structure. Among these, two compounds were identified for their promising antiproliferative activity:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 5a | 12 | SK-MEL-5 |
| 5d | 15 | MDA-MB-468 |
These findings highlight the potential for further development of related compounds as anticancer agents .
特性
IUPAC Name |
2-[4-(hydroxymethyl)piperidin-1-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c9-3-6-10-4-1-8(7-11)2-5-10/h8,11H,1-2,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTHYSHAUJYAHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















